Pyrrole-2-carboxylic acid
Overview
Description
Pyrrole-2-Carboxylate, also known as 1H-Pyrrole-2-carboxylic acid, is an organic compound with the molecular formula C(_5)H(_5)NO(_2). It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Pyrrole-2-carboxylic acid (PCA) is an organic compound that primarily targets the Monomeric Sarcosine Oxidase in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, an intermediate and byproduct in glycine synthesis and degradation .
Mode of Action
It is known that pca has demonstrated antibacterial activity against certain bacteria, such as listeria monocytogenes . This activity is believed to be due to PCA’s interaction with the bacterial cell membrane, leading to alterations in the composition and architecture of the membrane lipids .
Biochemical Pathways
PCA arises in nature by the dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole . The compound has been found to trigger alterations in the composition and architecture of membrane lipids, mainly involved in glycerophospholipid and glycerolipid metabolism . This leads to cell membrane dysfunction, affecting the normal functioning of the cell .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
The primary result of PCA’s action is the disruption of cell membrane function, due to alterations in the composition and architecture of membrane lipids . This can lead to cell death, providing PCA with its antibacterial properties .
Action Environment
The action of PCA can be influenced by various environmental factors. For instance, the antibacterial property of PCA was found to be more efficient at lower pH . Additionally, the synthesis of PCA from bio-renewable feedstocks like cellulose and chitin has been explored, indicating that the availability and type of feedstock can influence the production and availability of PCA .
Biochemical Analysis
Biochemical Properties
Pyrrole-2-carboxylic acid plays a role in biochemical reactions, particularly in the metabolism of the amino acid proline . It is produced in nature by the dehydrogenation of proline
Cellular Effects
It is known to be involved in the metabolism of proline, an amino acid that plays a crucial role in protein synthesis and structure .
Molecular Mechanism
It is known to arise from the dehydrogenation of proline , suggesting it may interact with dehydrogenase enzymes
Temporal Effects in Laboratory Settings
It has been synthesized from D-glucosamine and pyruvic acid with a yield of 50% .
Metabolic Pathways
This compound is involved in the metabolic pathway of proline . It is produced by the dehydrogenation of proline
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-2-Carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron(III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production often employs catalytic processes for efficiency and scalability. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles is a notable method, producing water and molecular hydrogen as by-products . This method is advantageous due to its selectivity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: Pyrrole-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylate.
Reduction: Reduction reactions can convert it into pyrrole-2-carboxaldehyde.
Substitution: It participates in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Catalysts like copper(II) and air are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) are commonly employed.
Substitution: Reagents such as bromine (Br(_2)) for halogenation and nitric acid (HNO(_3)) for nitration are typical.
Major Products Formed:
Oxidation: Pyrrole-2,3-dicarboxylate.
Reduction: Pyrrole-2-carboxaldehyde.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Pyrrole-2-Carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Pyrrole-2-Carboxylate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of polymers and materials with specific electronic properties.
Comparison with Similar Compounds
- Pyrrole-3-Carboxylate
- Pyrrole-2,3-Dicarboxylate
- N-Substituted Pyrroles
Pyrrole-2-Carboxylate stands out due to its versatility and the breadth of its applications across various scientific disciplines.
Properties
IUPAC Name |
1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212813 | |
Record name | 2-Pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyrrole-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
634-97-9 | |
Record name | Pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRROLE-2-CARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PYRROLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrrole-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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